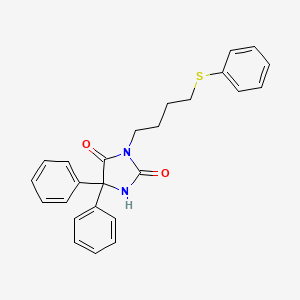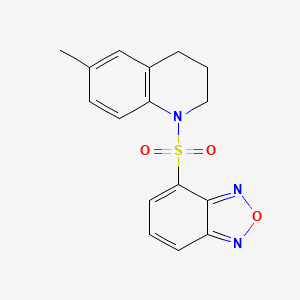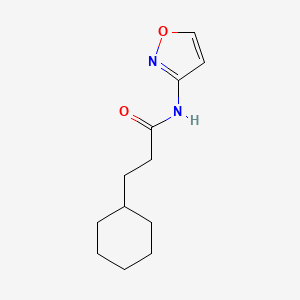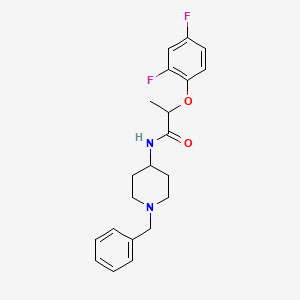
5,5-Diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione
描述
5,5-Diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione is a compound belonging to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. This compound features a unique structure with two phenyl groups and a phenylsulfanylbutyl side chain, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 5,5-diphenylimidazolidine-2,4-dione with appropriate alkylating agents under controlled conditions. For instance, the copper-catalyzed click reaction has been employed to synthesize hybrid compounds based on 5,5-diphenylimidazolidine-2,4-dione . This reaction typically involves the use of water-soluble ligands and copper salts to enhance the reaction efficiency and reduce the quantity of toxic copper salts required.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5,5-Diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce azide groups or other functional groups into the molecule.
科学研究应用
5,5-Diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Medicine: Derivatives of this compound have shown potential as anticonvulsant agents.
Industry: It is used in the development of new materials with specific properties, such as increased stability or enhanced reactivity.
作用机制
The mechanism of action of 5,5-diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through its interaction with kappa and delta opioid receptors, which play a crucial role in modulating seizure activity . The compound’s antibacterial activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
相似化合物的比较
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: A closely related compound with similar biological activities.
5,5-Dimethylimidazolidine-2,4-dione: Another derivative with distinct chemical properties and applications.
Thiazolidine-2,4-dione: A compound with a similar core structure but different substituents, leading to unique biological activities.
Uniqueness
5,5-Diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione stands out due to its unique phenylsulfanylbutyl side chain, which imparts specific chemical and biological properties. This structural feature allows for diverse chemical modifications and enhances the compound’s potential for various scientific applications.
属性
IUPAC Name |
5,5-diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c28-23-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)26-24(29)27(23)18-10-11-19-30-22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMDPJFONXBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCCSC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4700041.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide](/img/structure/B4700060.png)
![N-[(5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4700068.png)
![N-(3-methoxy-5-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700080.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4700081.png)
![4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4700082.png)
![2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4700091.png)

![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4700115.png)
![2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4700127.png)

![2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone](/img/structure/B4700141.png)
![2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4700144.png)
